Cas no 1726-14-3 (1,1-Diphenyl-1-butene)
1,1-Diphenyl-1-butene Chemical and Physical Properties
Names and Identifiers
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- But-1-ene-1,1-diyldibenzene
- 1, 1-DIPHENYL-BUT-1-ENE
- Benzene,1,1'-(1-butenylidene)bis-
- 1,1'-Diphenyl-1,1'-bicyclopentyl
- 1,1'-Diphenyl-1,1'-bicylopentyl
- 1,1-diphenyl-1-buten
- 1,1-Diphenyl-1-butene
- 1,1'-Diphenyl-bicyclopentyl
- 1,1-Diphenyl-but-1-en
- 1,1-diphenylbut-1-ene
- 1-Ethyl-2,2-diphenylethylene
- 2-Ethyl-1,1-diphenylethene
- 2-Ethyl-1,1-diphenylethylene
- AKOS015911985
- FKDKAGHZAOFATR-UHFFFAOYSA-N
- 1-phenylbut-1-enylbenzene
- DTXSID80938175
- 1726-14-3
- (1-Phenyl-1-butenyl)benzene #
- 1,1'-(But-1-ene-1,1-diyl)dibenzene
- MFCD13152121
- Benzene, 1,1'-(1-butenylidene)bis-
- diphenylbutene
- (1-PHENYLBUT-1-EN-1-YL)BENZENE
- (1-Phenyl-1-butenyl)benzene
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- MDL: MFCD13152121
- Inchi: 1S/C16H16/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-13H,2H2,1H3
- InChI Key: FKDKAGHZAOFATR-UHFFFAOYSA-N
- SMILES: C(=C/CC)(/C1C=CC=CC=1)\C1C=CC=CC=1
Computed Properties
- Exact Mass: 208.12500
- Monoisotopic Mass: 208.125200510g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.031 g/cm3 (18 ºC)
- Melting Point: -1.19 ºC
- Boiling Point: 294.75°C
- Flash Point: 144.7 °C
- Refractive Index: 1.5898 (589.3 nm 20 ºC)
- Solubility: Insuluble (5.8E-4 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 4.52830
1,1-Diphenyl-1-butene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,1-Diphenyl-1-butene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089686-1g |
But-1-ene-1,1-diyldibenzene |
1726-14-3 | 95% | 1g |
331.28 USD | 2021-06-17 | |
| abcr | AB475802-5 g |
1,1-Diphenyl-1-butene; . |
1726-14-3 | 5g |
€298.90 | 2023-07-18 | ||
| abcr | AB475802-25 g |
1,1-Diphenyl-1-butene; . |
1726-14-3 | 25g |
€789.20 | 2023-07-18 | ||
| TRC | D178300-1g |
1,1-Diphenyl-1-butene |
1726-14-3 | 1g |
$ 255.00 | 2022-06-05 | ||
| TRC | D178300-2.5g |
1,1-Diphenyl-1-butene |
1726-14-3 | 2.5g |
$ 420.00 | 2022-06-05 | ||
| abcr | AB475802-5g |
1,1-Diphenyl-1-butene; . |
1726-14-3 | 5g |
€298.90 | 2025-02-16 | ||
| abcr | AB475802-25g |
1,1-Diphenyl-1-butene; . |
1726-14-3 | 25g |
€789.20 | 2025-02-16 | ||
| 1PlusChem | 1P00AD9Z-5g |
1,1-DIPHENYLBUT-1-ENE |
1726-14-3 | 5g |
$233.00 | 2024-06-19 | ||
| 1PlusChem | 1P00AD9Z-25g |
1,1-DIPHENYLBUT-1-ENE |
1726-14-3 | 25g |
$626.00 | 2024-06-19 | ||
| A2B Chem LLC | AE82967-5g |
1,1-DIPHENYLBUT-1-ENE |
1726-14-3 | 5g |
$212.00 | 2024-04-20 |
1,1-Diphenyl-1-butene Suppliers
1,1-Diphenyl-1-butene Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1,1-Diphenyl-1-butene
Research Brief on 1,1-Diphenyl-1-butene (CAS: 1726-14-3): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
1,1-Diphenyl-1-butene (CAS: 1726-14-3) is a structurally unique organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The compound's distinct chemical properties, including its conjugated double bond system and aromatic phenyl groups, make it a valuable scaffold for drug discovery and material science applications.
Recent studies have highlighted the role of 1,1-Diphenyl-1-butene as a key intermediate in the synthesis of more complex molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing novel estrogen receptor modulators, showing promising results in preclinical models of hormone-dependent cancers. The researchers utilized the compound's structural flexibility to introduce various functional groups, thereby enhancing binding affinity and selectivity to target proteins.
In the field of materials science, 1,1-Diphenyl-1-butene has been investigated for its photophysical properties. A breakthrough study in Advanced Materials (2024) revealed that derivatives of this compound exhibit exceptional fluorescence characteristics, making them suitable for organic light-emitting diodes (OLEDs) and biosensing applications. The extended π-conjugation system in these derivatives was found to significantly improve charge transport properties, opening new avenues for optoelectronic device development.
From a pharmacological perspective, recent investigations have explored the compound's potential as an anti-inflammatory agent. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that specific analogs of 1,1-Diphenyl-1-butene exhibit potent inhibition of cyclooxygenase-2 (COX-2), with selectivity indices superior to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest potential for developing next-generation anti-inflammatory therapeutics with reduced side effects.
The metabolic fate and pharmacokinetic properties of 1,1-Diphenyl-1-butene derivatives have also been a focus of recent research. Advanced analytical techniques, including LC-MS/MS and microsomal stability assays, have provided valuable insights into the compound's metabolic pathways and potential drug-drug interactions. These studies are crucial for translating promising in vitro results into viable clinical candidates.
Looking forward, the versatility of 1,1-Diphenyl-1-butene continues to inspire innovative research across multiple disciplines. Current challenges include optimizing synthetic routes for large-scale production and further elucidating structure-activity relationships to maximize therapeutic potential. As research progresses, this compound is expected to play an increasingly important role in the development of novel pharmaceuticals and functional materials.
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